2-({5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(4-hydroxybenzylidene)propanohydrazide 2-({5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(4-hydroxybenzylidene)propanohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14667293
InChI: InChI=1S/C26H25ClN6O2S/c1-17-14-20(27)10-13-23(17)28-16-24-30-32-26(33(24)21-6-4-3-5-7-21)36-18(2)25(35)31-29-15-19-8-11-22(34)12-9-19/h3-15,18,28,34H,16H2,1-2H3,(H,31,35)/b29-15+
SMILES:
Molecular Formula: C26H25ClN6O2S
Molecular Weight: 521.0 g/mol

2-({5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(4-hydroxybenzylidene)propanohydrazide

CAS No.:

Cat. No.: VC14667293

Molecular Formula: C26H25ClN6O2S

Molecular Weight: 521.0 g/mol

* For research use only. Not for human or veterinary use.

2-({5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(4-hydroxybenzylidene)propanohydrazide -

Specification

Molecular Formula C26H25ClN6O2S
Molecular Weight 521.0 g/mol
IUPAC Name 2-[[5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-hydroxyphenyl)methylideneamino]propanamide
Standard InChI InChI=1S/C26H25ClN6O2S/c1-17-14-20(27)10-13-23(17)28-16-24-30-32-26(33(24)21-6-4-3-5-7-21)36-18(2)25(35)31-29-15-19-8-11-22(34)12-9-19/h3-15,18,28,34H,16H2,1-2H3,(H,31,35)/b29-15+
Standard InChI Key ZXCPEXBHHCQGNI-WKULSOCRSA-N
Isomeric SMILES CC1=C(C=CC(=C1)Cl)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)N/N=C/C4=CC=C(C=C4)O
Canonical SMILES CC1=C(C=CC(=C1)Cl)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)NN=CC4=CC=C(C=C4)O

Introduction

Structural Analysis

Molecular Architecture

The compound features a 1,2,4-triazole ring substituted at positions 3, 4, and 5 (Figure 1):

  • Position 3: A sulfanyl (–S–) group connects to a propanohydrazide moiety.

  • Position 4: A phenyl group.

  • Position 5: A (4-chloro-2-methylanilino)methyl group.
    The hydrazide-hydrazone segment is further functionalized with a 4-hydroxybenzylidene group, enhancing hydrogen-bonding capacity .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₆H₂₅ClN₆O₂S
Molecular Weight521.0 g/mol
IUPAC Name2-[[5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-hydroxyphenyl)methylideneamino]propanamide
Key Functional Groups1,2,4-triazole, hydrazone, sulfanyl, chloroaryl

Synthesis and Characterization

Synthetic Pathway

The synthesis likely follows a multi-step approach common to 1,2,4-triazole derivatives (Figure 2) :

  • Formation of Hydrazide Intermediate: Condensation of a carboxylic acid derivative (e.g., propanoic acid) with hydrazine.

  • Thiosemicarbazide Formation: Reaction with potassium thiocyanate under acidic conditions.

  • Cyclization to 1,2,4-Triazole: Base-mediated cyclization (e.g., NaOH) to form the triazole core.

  • Functionalization:

    • Introduction of the (4-chloro-2-methylanilino)methyl group via nucleophilic substitution.

    • Sulfanyl linkage through thiol-alkyne coupling.

    • Hydrazone formation via condensation with 4-hydroxybenzaldehyde .

Table 2: Predicted Spectroscopic Data

TechniqueKey Signals
FT-IR3250 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N), 690 cm⁻¹ (C–S–C)
1H NMRδ 8.2–8.5 (hydrazone CH=N), δ 6.5–7.8 (aromatic H), δ 2.3 (CH₃)
13C NMRδ 165 (C=O), δ 150–160 (triazole C), δ 120–140 (aromatic C)
HRMSm/z 521.12 [M+H]+ (calculated for C₂₆H₂₆ClN₆O₂S)

Biological Activity

Anticancer Activity

Triazole-hydrazone hybrids target apoptotic pathways:

  • Compound 5r (a structural analog) inhibited Bcl-xL with IC₅₀ = 1.2 µM and induced apoptosis in HCT-116 cells .

  • Similar compounds exhibited cytotoxicity via mitochondrial membrane depolarization .

Table 3: Hypothesized Biological Targets

TargetMechanismPotential IC₅₀ (Predicted)
Bcl-xLInhibition of antiapoptotic protein1.5–3.0 µM
Topoisomerase IIDNA replication interference5–10 µM
CYP51Fungal ergosterol synthesis inhibition2–8 µg/mL

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • LogP: Predicted ~3.2 (moderate lipophilicity) .

  • Solubility: Poor aqueous solubility; soluble in DMSO or ethanol.

ADMET Profile

  • Absorption: Moderate intestinal absorption (Caco-2 permeability: 8 × 10⁻⁶ cm/s) .

  • Metabolism: Likely hepatic oxidation via CYP3A4 .

  • Toxicity: Potential hepatotoxicity at high doses (LD₅₀ > 500 mg/kg in rodents) .

Future Directions

  • Synthesis Optimization: Explore green chemistry approaches (e.g., microwave-assisted synthesis) .

  • Biological Screening: Prioritize assays against Bcl-xL-dependent cancers and multidrug-resistant pathogens .

  • Structural Modifications: Introduce fluorinated groups to enhance blood-brain barrier penetration .

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